molecular formula C11H11BrO3 B2666286 3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid CAS No. 2355093-06-8

3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid

Cat. No. B2666286
CAS RN: 2355093-06-8
M. Wt: 271.11
InChI Key: USMIUDNYUQFSDV-UHFFFAOYSA-N
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Description

“3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 2355093-06-8 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Biologically Active Compounds from Plants

Natural carboxylic acids, derived from plants, exhibit significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. These activities are influenced by the structural differences among various carboxylic acids. For instance, rosmarinic acid has been found to show the highest antioxidant activity among the studied compounds, highlighting the impact of hydroxyl groups and conjugated bonds on bioactivity. Such insights can be crucial for exploring the potential of 3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid in related applications (Godlewska-Żyłkiewicz et al., 2020).

Phosphonic Acid: Preparation and Applications

Phosphonic acid and its derivatives, characterized by a phosphorus atom bonded to three oxygen atoms, are used for various applications due to their bioactive properties (drug, pro-drug), bone targeting, and as phosphoantigens. Their broad range of applications across chemistry, biology, and physics points to the versatility of carboxylic acid derivatives in scientific research, offering a perspective on potential uses of 3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid in similar domains (Sevrain et al., 2017).

Antioxidant Properties of Hydroxycinnamic Acids

The structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs) have been extensively studied, revealing the importance of unsaturated bonds on the side chain for antioxidant activity. These studies offer insights into how structural modifications can enhance bioactivity, which may be relevant for exploring the functionalities of 3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid and its potential as a powerful antioxidant (Razzaghi-Asl et al., 2013).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids can inhibit microbial growth at concentrations below desired yield and titer, highlighting the dual nature of these compounds as both valuable chemical feedstocks and microbial inhibitors. This understanding can inform the use of 3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid in biotechnological applications and its potential impacts on microbial cultures (Jarboe et al., 2013).

Biotechnological Routes Based on Lactic Acid Production

Lactic acid's role as a feedstock for green chemistry highlights the potential of carboxylic acids in sustainable chemical production. This perspective underlines the importance of exploring new carboxylic acids like 3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid for the production of biodegradable polymers and other green chemistry applications (Gao et al., 2011).

properties

IUPAC Name

3-(3-bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-9-3-7(4-10(13)5-9)6-1-8(2-6)11(14)15/h3-6,8,13H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMIUDNYUQFSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid

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